(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde
Overview
Description
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro-substituted phenol group and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate acrylating agent under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification techniques are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 3-(5-chloro-2-hydroxyphenyl)acrylic acid.
Reduction: 3-(5-chloro-2-hydroxyphenyl)propanol.
Substitution: 3-(5-bromo-2-hydroxyphenyl)acrylaldehyde.
Scientific Research Applications
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The acrylaldehyde moiety may also participate in covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-hydroxyphenyl)acrylaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
(E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
Uniqueness
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde is unique due to the presence of the chloro substituent, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBSLXPPYNMYNJ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419036 | |
Record name | NSC110721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-98-6 | |
Record name | NSC110721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC110721 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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